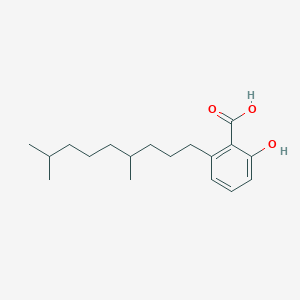

6-(4',8'-Dimethylnonyl)salicylic acid

Description

Properties

Molecular Formula |

C18H28O3 |

|---|---|

Molecular Weight |

292.4 g/mol |

IUPAC Name |

2-(4,8-dimethylnonyl)-6-hydroxybenzoic acid |

InChI |

InChI=1S/C18H28O3/c1-13(2)7-4-8-14(3)9-5-10-15-11-6-12-16(19)17(15)18(20)21/h6,11-14,19H,4-5,7-10H2,1-3H3,(H,20,21) |

InChI Key |

GZXZIYNDNRYJAI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)CCCC1=C(C(=CC=C1)O)C(=O)O |

Synonyms |

6-(4',8'-dimethylnonyl)salicylic acid |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 6 4 ,8 Dimethylnonyl Salicylic Acid and Analogues

Synthetic Methodologies for the 6-Alkylsalicylic Acid Core

The foundational structure of these compounds is the 6-alkylsalicylic acid core. Its synthesis is primarily achieved through two classical yet adaptable reactions: Friedel-Crafts alkylation and the Kolbe-Schmitt reaction.

Friedel-Crafts Chemistry in Alkylation of Salicylic (B10762653) Acid

The direct alkylation of salicylic acid using Friedel-Crafts chemistry represents a key strategy for introducing an alkyl chain onto the aromatic ring. whiterose.ac.ukwhiterose.ac.uk This electrophilic aromatic substitution reaction involves reacting salicylic acid with an alkylating agent, typically an olefin, in the presence of a strong acid catalyst. byjus.comgoogle.com

The choice of catalyst is critical for the reaction's success. While concentrated sulfuric acid has been traditionally used, modern methodologies also employ other catalysts such as perfluoroalkylsulfonic acids, alkylsulfonic acids (like anhydrous methanesulfonic acid), or acidic clays. google.comgoogleapis.com The reaction is typically conducted at elevated temperatures, ranging from 50°C to 200°C, with the optimal temperature depending on the specific olefin used. google.comgoogle.com For instance, reacting salicylic acid with an olefin having at least six carbon atoms at elevated temperatures in the presence of sulfuric acid yields the desired alkyl salicylic acid. googleapis.com A significant advantage of this direct alkylation is that it avoids the need to protect the carboxylic acid group, streamlining the synthetic process. googleapis.com However, a challenge with Friedel-Crafts alkylation is the potential for carbocation rearrangements, which can lead to a mixture of products with different alkyl chain isomers. byjus.com The reaction conditions, including temperature, catalyst choice, and reaction time, are optimized to control the yield and the distribution of mono-, di-, and tri-alkylated products. whiterose.ac.uk

Table 1: Catalysts and Conditions for Friedel-Crafts Alkylation of Salicylic Acid

| Catalyst Type | Example Catalyst | Olefin Reactant | Temperature Range (°C) | Reference(s) |

|---|---|---|---|---|

| Mineral Acid | Sulfuric Acid | Olefins (≥ C6) | 50 - 90 | googleapis.com |

| Alkylsulfonic Acid | Anhydrous Methanesulfonic Acid | Olefins (≥ C4) | 120 - 160 | google.com |

| Perfluoroalkylsulfonic Acid | Not specified | Olefins (≥ C4) | 50 - 200 | google.com |

Adaptations of Kolbe-Schmitt Reaction for Alkyl-Substituted Salicylic Acids

The Kolbe-Schmitt reaction is a cornerstone of industrial salicylic acid production. numberanalytics.comnih.gov The classical process involves the carboxylation of sodium phenoxide with carbon dioxide under high pressure (100 atm) and temperature (125°C), followed by acidification. wikipedia.org A critical modification by Rudolf Schmitt, which involved using dry sodium phenoxide in a closed vessel, significantly improved the yield and became the standard industrial method. numberanalytics.comnih.govfuture4200.com

For the synthesis of alkyl-substituted salicylic acids, a common adaptation involves a two-step sequence: first, the Friedel-Crafts alkylation of phenol (B47542) to produce an alkylphenol, followed by the carboxylation of this intermediate via the Kolbe-Schmitt reaction. google.com This indirect route circumvents the challenges of directly carboxylating a pre-alkylated salicylic acid and allows for greater control over the final product structure. The regiochemistry of the carboxylation can be sensitive to the reaction conditions and the nature of the cation (e.g., sodium vs. potassium). wikipedia.org Recent advancements have explored carrying out the reaction under milder conditions. For example, a Kolbe-Schmitt type reaction has been developed for resorcinol (B1680541) derivatives using the organic base DBU under ambient temperature and pressure of carbon dioxide, which could inspire future adaptations for other phenolic compounds. future4200.com

Specific Synthesis of 6-(4',8'-Dimethylnonyl)salicylic Acid

The synthesis of the specific molecule 6-(4',8'-dimethylnonyl)salicylic acid requires precise control over the introduction of the branched alkyl side chain. This is typically achieved through multi-step synthetic sequences.

Multi-Step Synthetic Routes and Reaction Optimization

Efficiently constructing 6-(4',8'-dimethylnonyl)salicylic acid and its analogues often involves carefully planned multi-step pathways. A representative four-step protocol has been successfully employed. researchgate.net This route begins with a Horner-Wittig condensation between a phosphonate (B1237965) ester synthon and a methoxybenzaldehyde. researchgate.net The resulting trans olefin is then subjected to catalytic hydrogenation to saturate the double bond. researchgate.net Following hydrogenation, the ester or ether protecting groups are removed. Hydrolysis in alkaline dimethylsulfoxide can be used for esters, and demethylation is often achieved with potent reagents like boron tribromide to reveal the final phenolic acid. researchgate.net

Strategies for Branched Alkyl Chain Incorporation

The introduction of the specific 4',8'-dimethylnonyl branched chain is a key challenge in the synthesis of this molecule. A successful strategy involves the Horner-Wittig reaction, where a phosphonate ester intermediate is condensed with a branched-chain aldehyde to form the desired carbon skeleton. researchgate.net This method provides good control over the construction of the complex side chain.

Another general approach for creating derivatives with branched structures involves using linkers with aliphatic branches in the synthesis of salicylic acid-derived polymers. nih.govresearchgate.net While applied in a different context, these methods demonstrate the feasibility of incorporating sterically hindered, branched units into salicylic acid-based molecules. nih.gov The synthesis of anacardic acid analogues with various side chains, including branched and alicyclic structures, has been reported, with 6-(4',8'-dimethylnonyl)salicylic acid being a prominent example. researchgate.net

Development of Anacardic Acid Analogues and Derivatives

The natural structure of anacardic acids has served as a template for the synthesis of a wide array of analogues and derivatives. mdpi.com These synthetic efforts aim to explore how structural modifications impact the molecule's properties.

A variety of synthetic approaches have been utilized to create these novel compounds. Heck-based strategies have been developed to provide access to a broad range of anacardic acid family members, including unnatural isoforms, by circumventing inefficient protection and deprotection steps. escholarship.org Other methods focus on modifying the core structure. For example, after hydrogenation of the natural anacardic acid mixture, the saturated acid can be alkylated and then hydrolyzed to create synthons like 2-ethoxy-6-pentadecylbenzoic acid and 2-isopropoxy-6-pentadecylbenzoic acid. nih.gov These intermediates are then coupled with various anilines to produce a library of novel benzamide (B126) derivatives. nih.gov

The side chain can also be significantly altered. An efficient method was developed to synthesize salicylic acid variants with a naphthyl tail, introduced via a Wittig reaction. nih.gov This demonstrates the feasibility of replacing the typical alkyl chain with more complex hydrophobic groups. A four-step protocol has been used to generate a diverse set of analogues with phenolic, branched, and alicyclic side chains. researchgate.net The combination of the phenolic, carboxylic, and long alkyl side chain functional groups in the anacardic acid structure makes it an attractive starting point for creating a multitude of new compounds. mdpi.com

Table 2: Examples of Synthesized Anacardic Acid Analogues and Derivatives

| Derivative/Analogue Class | Synthetic Strategy | Key Intermediates/Reagents | Reference(s) |

|---|---|---|---|

| Benzamides | Alkylation, hydrolysis, amide coupling | 2-alkoxy-6-pentadecylbenzoic acids, anilines | nih.gov |

| Naphthyl-tailed Analogues | Directed ortho-metalation, Wittig reaction | Tertiary amides, naphthyl aldehydes | nih.gov |

| Various Side Chains (Phenolic, Branched, Alicyclic) | Horner-Wittig, hydrogenation, demethylation | Phosphonate esters, various aldehydes/ketones | researchgate.net |

Structure-Guided Design of Modified Side Chains

The alkyl side chain of 6-alkylsalicylic acids, such as 6-(4',8'-dimethylnonyl)salicylic acid, plays a crucial role in their biological activity. Structure-guided design, often employing computational methods like molecular docking, is a modern approach to rationally modify this side chain to optimize interactions with specific biological targets. This strategy moves beyond traditional synthesis and screening by predicting how changes in the side chain's length, branching, and flexibility will affect its binding affinity and efficacy.

While specific structure-guided design studies for 6-(4',8'-dimethylnonyl)salicylic acid are not extensively documented in publicly available literature, the principles are well-established for related salicylic acid derivatives. For instance, molecular docking studies on salicylic acid and its metabolites have been used to investigate their binding affinity with proteins like prostaglandin (B15479496) H2 (PGH2) synthase. oatext.com Such studies reveal the importance of specific functional groups and their spatial orientation for effective binding. Computational modeling can be used to explore how modifications to the alkyl side chain of 6-alkylsalicylic acids could enhance their interaction with the hydrophobic pockets of target enzymes. mdpi.com

Research on analogues of anacardic acids, which are structurally similar to 6-(4',8'-dimethylnonyl)salicylic acid, has shown that both the length and degree of unsaturation of the alkyl side chain significantly influence their biological effects. For example, in some studies, a saturated C12 alkyl side chain was found to be as potent as the naturally occurring unsaturated C15 side chains, indicating that unsaturation is not the sole determinant of activity. oatext.com This highlights the potential for designing analogues with modified side chains that may possess improved stability or altered pharmacokinetic properties.

The synthesis of a range of anacardic acid analogues with varied side chains has been a key strategy to probe structure-activity relationships. These modifications include altering the chain length, introducing aromatic moieties like a naphthyl group via Wittig reactions, and creating branched or cyclic structures. oatext.comnih.gov These synthetic explorations, while not always explicitly guided by initial computational models, provide valuable data that can be used to build and refine future structure-based design hypotheses.

Table 1: Examples of Modified Side Chains in Salicylic Acid Analogues and Their Reported Effects

| Side Chain Modification | Synthetic Strategy | Reported Effect/Observation |

| Saturated C12 alkyl chain | Horner-Wittig reaction followed by catalytic hydrogenation | Showed comparable biological activity to unsaturated C15 side chains, suggesting unsaturation is not essential for activity. oatext.com |

| Naphthyl tail | Wittig reaction | Introduction of a bulky, hydrophobic group to probe the binding pocket of target enzymes. nih.gov |

| Varied methoxy-substituted benzaldehydes | Horner-Wittig condensation | Resulted in a series of analogues to investigate the impact of substitutions on the aromatic part of the side chain. oatext.com |

| Cinnamaldehyde and branched-chain aldehydes | Horner-Wittig condensation | Created analogues with extended conjugation and steric bulk to explore their influence on biological activity. oatext.com |

| Cyclic ketones (e.g., cyclopentanone) | Condensation with a phosphonate ester | Led to the formation of "space-filling" analogues to assess the impact of a constrained side-chain conformation. oatext.com |

Green Chemistry Approaches in Synthetic Pathways

Green chemistry principles are increasingly being integrated into the synthesis of 6-(4',8'-dimethylnonyl)salicylic acid and its analogues to reduce the environmental impact of chemical processes. These approaches focus on the use of renewable feedstocks, less hazardous reagents, and more efficient, atom-economical reactions.

A significant green approach to synthesizing 6-alkylsalicylic acids involves the use of anacardic acids extracted from cashew nut shell liquid (CNSL), a renewable and abundant agricultural byproduct. This avoids the reliance on petroleum-based starting materials. The extraction itself can be performed using greener technologies such as supercritical CO2.

The alkylation of salicylic acid is a key step in the synthesis of these compounds. Traditional methods often rely on Friedel-Crafts chemistry, which can involve harsh catalysts and produce significant waste. whiterose.ac.uk Greener alternatives are being explored, including the use of solid acid catalysts which are easier to separate from the reaction mixture and can be recycled. For instance, a method for synthesizing alkyl salicylic acid has been developed using aryl sulfonic acid as a recyclable catalyst. google.com

Biocatalysis offers a powerful green alternative to traditional chemical synthesis. Enzymes operate under mild conditions (temperature, pressure, and pH), are highly selective, and can reduce the need for protecting groups and hazardous reagents. researchgate.net In the context of salicylic acid synthesis, a notable development is the enzymatic Kolbe-Schmitt reaction. A salicylic acid decarboxylase (Sdc) from the yeast Trichosporon moniliiforme has been shown to catalyze the reversible carboxylation of phenol to salicylic acid without the need for cofactors and in the presence of oxygen. nih.gov This enzymatic approach provides a direct and selective route to the salicylic acid core. Furthermore, site-directed mutagenesis of this enzyme has been used to improve its catalytic activity for the synthesis of salicylic acid analogues. elsevierpure.com

While the direct enzymatic alkylation of salicylic acid to produce 6-(4',8'-dimethylnonyl)salicylic acid is not yet a well-established method, the enzymatic alkylation of phenols is a known process. mdpi.com This suggests the potential for developing a biocatalytic route for the synthesis of the target compound, possibly through a two-step process involving the enzymatic synthesis of the salicylic acid core followed by an enzymatic alkylation step. The use of oxygenating biocatalysts to introduce hydroxyl groups is also an area of active research with potential applications in the synthesis of phenolic compounds. nih.gov

Table 2: Summary of Green Chemistry Approaches in the Synthesis of 6-Alkylsalicylic Acid Analogues

| Green Chemistry Approach | Description | Example/Application |

| Use of Renewable Feedstocks | Utilizing biomass-derived starting materials instead of petrochemicals. | Extraction of anacardic acids from cashew nut shell liquid (CNSL). |

| Biocatalysis | Employing enzymes to catalyze reactions under mild and selective conditions. | Enzymatic Kolbe-Schmitt reaction using salicylic acid decarboxylase to synthesize salicylic acid from phenol. nih.gov |

| Solid Acid Catalysis | Using recyclable solid catalysts to replace corrosive and difficult-to-separate liquid acid catalysts in alkylation reactions. | Synthesis of alkyl salicylic acids using aryl sulfonic acid as a catalyst. google.com |

| Electrochemical Methods | Using electricity to drive chemical transformations, which can be a cleaner alternative to traditional reagents. | Electrochemical transformation of anacardic acid into other organic acids. |

Mechanistic Investigations of Biological Activities in Research Models

Antibacterial Activity and Mechanisms of Action

While the broader class of alkyl salicylic (B10762653) acids, known as anacardic acids, has demonstrated antibacterial properties, specific data on 6-(4',8'-Dimethylnonyl)salicylic acid is not present in the available literature. Anacardic acids are known to be effective primarily against Gram-positive bacteria. nih.gov

Inhibition of Methicillin-Resistant Staphylococcus aureus (MRSA) in in vitro Models

No published studies were identified that specifically investigate the inhibitory effects of 6-(4',8'-Dimethylnonyl)salicylic acid on Methicillin-Resistant Staphylococcus aureus (MRSA). Research on related compounds, such as other anacardic acids, has shown some synergistic activity with antibiotics like methicillin (B1676495) against MRSA strains. nih.gov However, salicylic acid itself has been shown to potentially promote S. aureus biofilm formation under certain conditions by affecting iron availability. nih.gov

Antagonism against Streptococcus mutans in Cariogenic Models

There is no available research detailing the antagonistic activity of 6-(4',8'-Dimethylnonyl)salicylic acid against Streptococcus mutans, a key bacterium in the formation of dental caries. nih.govresearchgate.net Studies on other anacardic acids have indicated that the structure of the alkyl side chain is crucial for their activity against S. mutans. nih.gov For instance, some anacardic acids with unsaturated side chains have shown potent inhibitory effects, while saturated versions were less active. nih.gov

Molecular Targets and Pathways of Antimicrobial Effects

The specific molecular targets and antimicrobial pathways of 6-(4',8'-Dimethylnonyl)salicylic acid have not been elucidated in any available studies. For salicylic acid in a more general sense, proposed mechanisms of antibacterial action include the disruption of bacterial cell walls and membranes, leading to the leakage of intracellular components. nih.govnih.gov In some bacteria, salicylic acid can also interfere with quorum-sensing systems, which regulate virulence. nih.gov

Enzyme Inhibition Studies and Molecular Interactions

No specific data exists on the enzyme inhibition profile of 6-(4',8'-Dimethylnonyl)salicylic acid.

Inhibition of Lipoxygenase Activity

There are no studies available that have examined the inhibitory effect of 6-(4',8'-Dimethylnonyl)salicylic acid on lipoxygenase activity. Research on other related compounds, such as different anacardic acids and salicylic acid itself, has shown varied effects. Salicylic acid has been reported to inhibit lipoxygenase, with the proposed mechanism involving the reduction of the ferric iron at the enzyme's active site. alphonsacashew.comnih.gov The length and saturation of the alkyl side chain in anacardic acids have been shown to be important for their lipoxygenase inhibitory activity. researchgate.net

Chelation-Mediated Enzyme Modulation (e.g., DOPA oxidation)

No research could be found that investigates the chelation-mediated enzyme modulation, such as the oxidation of DOPA, by 6-(4',8'-Dimethylnonyl)salicylic acid. The salicylic acid moiety is known to be capable of interacting with metal ions, which is a key aspect of chelation-mediated effects. alphonsacashew.com

Modulation of Cyclooxygenase (COX-1) Activity by Salicylates

Salicylates, a class of compounds including 6-(4',8'-Dimethylnonyl)salicylic acid, are recognized for their interaction with cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins. While its acetylated derivative, aspirin, is a potent irreversible inhibitor of COX, salicylic acid itself is considered a relatively weak inhibitor of COX activity in vitro. nih.govresearchgate.net However, its significant anti-inflammatory effects in vivo suggest more complex mechanisms of action. nih.gov

Furthermore, studies on human cyclooxygenase-1 (huPGHS-1) have revealed that the enzyme's activity can be allosterically regulated by nonsubstrate fatty acids. nih.gov Common fatty acids can cause modest inhibition and, notably, can potentiate the inhibitory effects of drugs like aspirin. nih.gov Given the long dimethylnonyl chain of 6-(4',8'-Dimethylnonyl)salicylic acid, which resembles a fatty acid, its potential interaction with allosteric sites on COX enzymes is an area of interest for future investigation.

Table 1: Effects of Salicylates on Cyclooxygenase Activity

| Compound/Agent | Target Enzyme | Observed Effect | Reference |

|---|---|---|---|

| Sodium Salicylate (B1505791) | COX-2 | Effective inhibitor of activity; action is easily displaced by arachidonic acid. | nih.gov |

| Salicylic Acid | COX | Found to be a relatively inactive inhibitor in vitro. | nih.govresearchgate.net |

| Gentisic Acid | COX-2 | Significantly suppressed lipopolysaccharide (LPS)-induced PGE2 production. | researchgate.net |

Inhibition of Glycolate (B3277807) Oxidase (GO) by Salicylic Acid Derivatives

Glycolate oxidase (GO) is a key enzyme in the metabolic pathway that produces oxalate, and its inhibition is a therapeutic strategy for conditions like primary hyperoxalurias. nih.govnih.gov Recent research has focused on developing salicylic acid derivatives as inhibitors of this enzyme. nih.gov

A study described the synthesis and biological evaluation of new salicylic acid derivatives designed to be dual inhibitors of both glycolate oxidase and lactate (B86563) dehydrogenase, another crucial enzyme in glyoxylate (B1226380) metabolism. nih.gov These compounds demonstrated potent inhibition, with IC50 values in the low micromolar range against both enzymes. nih.gov Mechanistic studies revealed that they act as noncompetitive inhibitors. nih.gov The findings position this particular chemotype of salicylic acid derivatives as promising candidates for the treatment of primary hyperoxalurias. nih.gov

Table 2: Inhibitory Profile of Novel Salicylic Acid Derivatives against Glycolate Oxidase

| Target Enzymes | Inhibitory Potency (IC50) | Mechanism of Inhibition | Therapeutic Potential | Reference |

|---|

Cholinesterase Inhibition by Salicylic Acid Conjugates

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov This approach aims to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov Research into cholinesterase inhibitors has explored a wide range of compounds, including various plant-derived substances. nih.gov While numerous small molecules are being investigated for their potential to inhibit these enzymes, specific research detailing the activity of salicylic acid conjugates, such as 6-(4',8'-Dimethylnonyl)salicylic acid, against cholinesterases is not extensively documented in the scientific literature.

Anti-Inflammatory Pathways and Signaling Interventions

The anti-inflammatory properties of salicylates are mediated through their intervention in several key signaling pathways that regulate cellular responses to inflammatory stimuli.

The transcription factor Nuclear Factor-κB (NF-κB) is a central regulator of genes involved in inflammation and immune responses. nih.govnih.gov The inhibition of the NF-κB pathway is a key mechanism for the anti-inflammatory effects of many compounds. nih.govselleck.co.jp

Salicylates, including sodium salicylate and aspirin, have been shown to be effective inhibitors of NF-κB activation. nih.gov Their inhibitory action involves preventing the degradation of IκB, an inhibitor protein that sequesters NF-κB in the cytoplasm. nih.gov By stabilizing IκB, salicylates prevent NF-κB from translocating to the nucleus, thereby blocking the transcription of pro-inflammatory genes. nih.gov In cellular models such as human sebocytes, salicylic acid has demonstrated the ability to reduce inflammation specifically by suppressing the NF-κB pathway. nih.govresearchgate.net

Table 3: Effect of Salicylates on the NF-κB Pathway

| Compound | Model System | Mechanism of Action | Outcome | Reference |

|---|---|---|---|---|

| Sodium Salicylate & Aspirin | T-Cells | Prevented degradation of the NF-κB inhibitor, IκB. | Inhibited NF-κB activation and subsequent gene transcription. | nih.gov |

The AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, while the sterol regulatory element-binding protein-1 (SREBP-1) is a key transcription factor in lipogenesis. The AMPK/SREBP-1 pathway is a critical nexus controlling lipid metabolism.

Studies have shown that salicylic acid can modulate this pathway. In human SEB-1 sebocytes, salicylic acid treatment led to a decrease in lipogenesis by downregulating the AMPK/SREBP-1 pathway. nih.govsci-hub.box It is understood that salicylate can activate AMPK. sci-hub.box Activated AMPK can then phosphorylate and inhibit SREBP-1c, which in turn suppresses the expression of its target genes involved in fatty acid synthesis, ultimately reducing lipid accumulation. nih.gov This mechanism highlights a key role for salicylates in regulating cellular lipid metabolism, which is often linked with inflammatory processes. nih.govsci-hub.box

Table 4: Regulation of the AMPK/SREBP-1 Pathway by Salicylic Acid

| Compound | Model System | Pathway Targeted | Effect | Outcome | Reference |

|---|---|---|---|---|---|

| Salicylic Acid | Human SEB-1 Sebocytes | AMPK/SREBP-1 | Downregulated pathway activity. | Decreased sebocyte lipogenesis. | nih.govsci-hub.box |

| Salicylate | Hepatocytes | AMPK | Activated AMPK. | Inhibited lipogenesis. | sci-hub.box |

Reactive oxygen species (ROS) are highly reactive molecules that can cause oxidative damage but also function as important signaling molecules in various physiological processes. nih.govmdpi.com Modulating ROS levels is a potential therapeutic strategy for a variety of diseases, including those with an inflammatory component. nih.gov

The role of salicylates in modulating ROS has been noted in different biological systems. For example, salicylic acid has been observed to modulate systemic ROS signaling during stress responses in plants. nih.gov In the context of disease, the modulation of ROS is a critical therapeutic target. For instance, some compounds exert their effects by reducing ROS levels and down-regulating ROS-sensitive inflammatory pathways. mdpi.com While the direct antioxidative mechanisms and ROS-modulating capabilities of 6-(4',8'-Dimethylnonyl)salicylic acid have not been fully elucidated, this remains a significant area for investigation, given the established link between inflammation, oxidative stress, and the known activities of other salicylate compounds.

Role in Plant Physiology and Immunity Signaling

The biological activities of 6-(4',8'-Dimethylnonyl)salicylic acid are intrinsically linked to the well-established roles of its parent molecule, salicylic acid (SA), in plant life. SA is a key signaling molecule, and its alkylated derivatives are investigated for their potentially modified or enhanced properties.

Salicylic acid is a fundamental phytohormone, a class of phenolic compounds that regulates a wide array of physiological and biochemical processes in plants. maxapress.com Its primary and most studied role is in mediating plant defense against pathogens. maxapress.comresearchgate.net When a plant is attacked by biotrophic or hemibiotrophic pathogens, which rely on living host tissue, it triggers a significant increase in SA biosynthesis. oup.com This accumulation of SA is crucial for activating both local defense at the site of infection and a plant-wide response. maxapress.comresearchgate.net

The defense response mediated by SA involves massive transcriptional reprogramming, leading to the expression of pathogenesis-related (PR) genes. oup.comfrontiersin.org The proteins encoded by these genes have antimicrobial properties that help to inhibit the pathogen's spread. biorxiv.org Furthermore, SA is essential for the hypersensitive response (HR), a form of localized programmed cell death that effectively quarantines the pathogen. oup.com The signaling pathway is complex, involving key regulators like NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1), which acts as a central coactivator in SA-mediated defense. frontiersin.org Upon SA accumulation, NPR1 is activated and moves to the nucleus, where it interacts with transcription factors to induce defense gene expression. frontiersin.org

One of the most critical functions of salicylic acid in plant immunity is its role in Systemic Acquired Resistance (SAR). apsnet.org SAR is a long-lasting, broad-spectrum immunity that develops in distal, uninfected parts of the plant following an initial localized infection. biorxiv.orgresearchgate.net This "whole-plant" immune response protects against secondary infections from a wide range of pathogens. nih.gov

The accumulation of SA in local infected tissues is a prerequisite for the generation of a mobile signal that travels through the plant's vascular system to activate SAR in systemic tissues. apsnet.orgnih.gov While SA itself was once thought to be the primary mobile signal, research now indicates that other molecules, such as methyl salicylate (MeSA), azelaic acid (AzA), and pipecolic acid (Pip), also act as critical long-distance signals. apsnet.orgnih.gov However, SA is indispensable for establishing SAR, as plants unable to accumulate it fail to mount this systemic defense. apsnet.org The perception of SA in distal tissues, mediated by receptors like NPR1, is required to prime these parts of the plant for a faster and stronger defense response upon subsequent pathogen attack. nih.gov

The regulation of plant immunity and development is not governed by a single hormone but by a complex network of interactions, known as hormonal cross-talk. jipb.netnih.gov Salicylic acid signaling is intricately connected with other major plant hormone pathways, including those of jasmonic acid (JA), ethylene (B1197577) (ET), auxins, and abscisic acid (ABA). nih.govannualreviews.org

The relationship between SA and JA is often antagonistic. oup.com Generally, SA-mediated defenses are effective against biotrophic pathogens, while JA-mediated responses are crucial for defense against necrotrophic pathogens (which feed on dead tissue) and herbivorous insects. oup.com Activation of the SA pathway frequently leads to the suppression of JA signaling, and vice versa, allowing the plant to tailor its defense strategy to the specific type of threat. nih.gov However, synergistic interactions have also been observed. oup.com

SA also interacts with growth-related hormones like auxins. During a defense response, high levels of SA can attenuate auxin signaling to redirect resources from growth towards defense, a phenomenon known as the defense-growth trade-off. maxapress.comnih.gov These interactions highlight SA's central role in coordinating the plant's response to both biotic and abiotic stresses while managing its developmental programs. researchgate.net

| Interacting Hormone | Type of Interaction with Salicylic Acid | Primary Outcome in Plant Defense |

| Jasmonic Acid (JA) | Primarily Antagonistic | Prioritizes defense against either biotrophic (SA) or necrotrophic/herbivore (JA) attackers. oup.com |

| Ethylene (ET) | Synergistic or Antagonistic | Can work with SA to fine-tune defense responses, but SA can also suppress ET-induced genes. nih.gov |

| Auxin | Antagonistic | SA signaling can suppress auxin biosynthesis and transport, shifting resources from growth to defense. maxapress.comnih.gov |

| Abscisic Acid (ABA) | Complex (Synergistic/Antagonistic) | Interaction depends on the specific pathogen and environmental context. annualreviews.org |

| Gibberellin (GA) | Antagonistic | SA signaling can interfere with GA-promoted processes as part of the defense-growth trade-off. maxapress.com |

Structure-Activity Relationship (SAR) Studies for Biological Effects

The biological efficacy of salicylic acid derivatives, including 6-(4',8'-Dimethylnonyl)salicylic acid, is determined by their chemical structure. Structure-activity relationship (SAR) studies explore how modifications to the parent molecule, such as altering the alkyl side chain or the core functional groups, affect their biological actions.

The addition of an alkyl side chain to the salicylic acid scaffold is a key modification that significantly influences its biological properties. The nature of this chain—its length, branching, and saturation—can modulate the compound's lipophilicity, membrane permeability, and interaction with biological targets. nih.gov

In the case of 6-alkylsalicylic acids, also known as anacardic acids, the length of the alkyl chain is a critical determinant of activity. Research on related amphiphilic compounds demonstrates that varying the alkyl chain length (e.g., from C6 to C14) can alter cytotoxicity and antioxidant effects. nih.gov Longer alkyl chains generally increase the molecule's ability to integrate into cellular membranes, which can enhance its biological effects up to a certain point, after which activity may decrease due to poor solubility or steric hindrance. nih.gov The specific 4',8'-dimethylnonyl side chain in 6-(4',8'-Dimethylnonyl)salicylic acid provides a significant lipophilic character, suggesting it is likely to interact strongly with lipid membranes and hydrophobic pockets of proteins, potentially influencing its potency and the specific pathways it modulates compared to unsubstituted salicylic acid.

The carboxylic acid group is crucial for the molecule's acidic nature and its ability to participate in hydrogen bonding and ionic interactions. Esterification of this group, for instance, has been shown to alter anti-inflammatory activity and reduce gastric side effects in some contexts, indicating its importance for receptor binding and pharmacokinetic properties. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Research Applications

Chromatography is the cornerstone for the analysis of 6-(4',8'-Dimethylnonyl)salicylic acid, providing the necessary separation from impurities, reactants, or other matrix components.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of salicylic (B10762653) acid and its derivatives. researchgate.net For 6-(4',8'-Dimethylnonyl)salicylic acid, reversed-phase HPLC would be the method of choice, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. The long alkyl chain of the target compound would result in a significantly longer retention time compared to salicylic acid under identical conditions, allowing for excellent separation.

UV Detection: UV detection is a common and robust method for quantifying salicylates. mdpi.com The salicylic acid moiety possesses a strong chromophore, absorbing UV light. Quantification is achieved by measuring the absorbance at a specific wavelength, typically near the molecule's λmax, and comparing it to a calibration curve generated from standards. researchgate.net

Mass Spectrometry (MS and MS/MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides not only quantification but also mass information, which is invaluable for structural confirmation. Tandem mass spectrometry (HPLC-MS/MS) offers even greater specificity and sensitivity by isolating a precursor ion and fragmenting it to produce characteristic product ions. nih.gov This is particularly useful for confirming the identity of the compound in complex mixtures and for trace-level quantification.

Fluorimetric Detection: Fluorescence detection offers exceptional sensitivity for naturally fluorescent compounds like salicylates. nih.gov The analysis involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. nih.gov This method can achieve very low detection limits, often in the nanomolar range, making it ideal for trace impurity analysis. nih.gov

Table 1: Illustrative HPLC Parameters for Salicylate (B1505791) Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 25 cm x 4.6 mm, 5 µm) | Separation based on polarity. |

| Mobile Phase | Gradient of Acetonitrile (B52724) and 0.1% Formic Acid in Water | Elution of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |

| UV Detection | 254 nm or ~300 nm | Quantification based on UV absorbance of the salicylate ring. |

| MS Detection | Electrospray Ionization (ESI) in Negative Mode | Forms [M-H]⁻ ions for mass analysis. |

| Fluorimetric Detection | Excitation: ~310 nm, Emission: ~410 nm | Highly sensitive detection based on native fluorescence. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of 6-(4',8'-Dimethylnonyl)salicylic acid, a derivatization step is necessary prior to analysis. The carboxylic acid and phenolic hydroxyl groups are typically converted into more volatile esters or ethers (e.g., by silylation with BSTFA or methylation).

Once derivatized, the compound is separated by GC based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum based on the fragmentation pattern of the molecule. This fragmentation pattern serves as a "fingerprint" for the compound, allowing for unambiguous structural confirmation and the identification of impurities. The high resolving power of the gas chromatograph makes this method excellent for assessing the purity of a synthesized batch of the compound. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically <2 µm) compared to traditional HPLC. This results in significantly faster analysis times, higher resolution, and improved sensitivity. The principles of separation and detection are analogous to HPLC but with enhanced performance.

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a definitive method for the analysis of salicylates in complex environments. nih.govnih.gov For 6-(4',8'-Dimethylnonyl)salicylic acid, LC-MS would provide both the retention time from the chromatography and the mass-to-charge ratio (m/z) of the molecular ion. In negative ion mode, this would correspond to the [M-H]⁻ ion. LC-MS/MS methods can be developed for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored. nih.gov This approach minimizes interferences from the sample matrix and allows for detection limits in the low ng/mL or even pg/mL range. nih.gov

Table 2: Example LC-MS/MS Parameters for Salicylic Acid Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative | nih.gov |

| Precursor Ion (Q1) | m/z 137.0 | massbank.eu |

| Product Ion (Q3) | m/z 93.1 | massbank.eu |

| Collision Energy | Variable, optimized for fragmentation | massbank.eu |

| Application | Highly sensitive and selective quantification | nih.govnih.gov |

Spectrophotometric and Electrochemical Methods

These methods are often used for bulk quantification and for studying the chemical properties and interactions of the compound.

UV-Visible spectrophotometry is a straightforward and accessible method for quantifying 6-(4',8'-Dimethylnonyl)salicylic acid in solution. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. Salicylic acid and its derivatives exhibit characteristic UV absorbance maxima. spectrabase.com A method can be developed by dissolving the compound in a suitable solvent (e.g., ethanol (B145695) or methanol) and measuring the absorbance at the wavelength of maximum absorbance (λmax). researchgate.net

This technique is also valuable for studying interactions. For example, the binding of the salicylate to proteins or other molecules can induce a shift in the UV-Vis spectrum (either in λmax or absorbance intensity), which can be used to determine binding constants and stoichiometry. A common method involves the reaction of phenols with ferric chloride to produce a colored complex, which can be measured in the visible region, offering specificity in certain sample types. researchgate.net

Table 3: Typical UV-Visible Spectrophotometry Data for Salicylate Quantification

| Parameter | Value | Reference |

|---|---|---|

| Wavelength (λmax) | ~300-310 nm (in neutral/acidic solution) | researchgate.net |

| λmax (with FeCl₃) | ~505-530 nm | researchgate.net |

| Linear Range | Typically in the µg/mL range | researchgate.net |

| Correlation Coefficient (r²) | >0.99 | researchgate.net |

Fluorimetric analysis, or spectrofluorometry, is an exceptionally sensitive technique for the determination of fluorescent molecules like salicylates. nih.govnih.gov Salicylic acid exhibits native fluorescence, which allows for its direct measurement without the need for derivatization. The method involves irradiating the sample with light at its excitation wavelength and measuring the intensity of the light emitted at a higher emission wavelength.

This technique provides a significant advantage in sensitivity over UV-Vis spectrophotometry, with detection limits that can be orders of magnitude lower. nih.gov It is particularly well-suited for determining trace amounts of 6-(4',8'-Dimethylnonyl)salicylic acid, for instance, as an impurity or in biological or environmental samples. The specificity can be enhanced by carefully selecting excitation and emission wavelengths to minimize interference from other fluorescent compounds in the sample matrix. nih.gov Solid-state spectrofluorimetry has also been developed for the direct analysis of salicylic acid in solid formulations. nih.gov

Table 4: Representative Fluorimetric Parameters for Salicylate Analysis

| Parameter | Value | Reference |

|---|---|---|

| Excitation Wavelength | ~310 nm | nih.gov |

| Emission Wavelength | ~410 nm | researchgate.net |

| Sensitivity | High, capable of detecting in the 10⁻⁷ M range or lower | nih.govnih.gov |

| Application | Trace quantification, impurity analysis | nih.govnih.gov |

Theoretical and Computational Spectroscopic Analysis

Computational chemistry provides profound insights into the properties of 6-(4',8'-Dimethylnonyl)salicylic acid at a molecular level, complementing experimental data.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov By applying DFT calculations, typically with a functional like B3LYP and a basis set such as 6-31G(d), the optimized geometry, electronic properties, and chemical reactivity of 6-(4',8'-Dimethylnonyl)salicylic acid can be predicted. nih.gov

DFT analysis reveals key descriptors of chemical reactivity. thermofisher.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a large gap suggests high stability and low reactivity. researchgate.net For the salicylic acid framework, the π-electrons of the aromatic ring and the lone pairs on the oxygen atoms of the carboxyl and hydroxyl groups are major contributors to the HOMO. The LUMO is typically a π* anti-bonding orbital distributed over the conjugated system. wikipedia.org The presence of the long, electron-donating dimethylnonyl alkyl chain is expected to raise the HOMO energy level compared to unsubstituted salicylic acid, thereby decreasing the HOMO-LUMO gap and potentially increasing the molecule's reactivity.

The table below presents theoretical electronic properties calculated via DFT for the parent compound, salicylic acid, which serve as a baseline for understanding its alkylated derivatives.

| Descriptor | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to the ability to donate an electron |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to the ability to accept an electron |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability researchgate.net |

| Chemical Potential (μ) | A measure of the escaping tendency of an electron | Describes the direction of charge transfer |

| Molecular Hardness (η) | Resistance to change in electron distribution | A measure of the molecule's stability |

| Electrophilicity Index (ω) | A measure of the energy lowering upon accepting electrons | Quantifies the electrophilic nature of the molecule |

Rotational spectroscopy, particularly microwave spectroscopy, is a high-resolution technique used to determine the precise three-dimensional structure of molecules in the gas phase. It measures the transitions between quantized rotational energy levels, which are exquisitely sensitive to the molecule's moments of inertia.

For a molecule like 6-(4',8'-Dimethylnonyl)salicylic acid, a rotational spectroscopy study would be challenging but highly informative. The primary difficulty arises from the molecule's conformational flexibility. The long dimethylnonyl chain can adopt numerous conformations (rotamers) due to rotation around its many single bonds. Each stable conformer would have a unique set of rotational constants and thus its own distinct rotational spectrum. Furthermore, large-amplitude motions (LAMs), such as the internal rotation of the methyl groups, can cause splittings in the rotational lines, further complicating the spectrum. nih.gov

Despite these challenges, a successful analysis would yield unambiguous structural information, including bond lengths and angles of the lowest-energy conformer(s) present in the gas-phase expansion. The experimental spectrum would need to be compared against theoretical spectra predicted from high-level quantum chemical calculations (like DFT) to assign the transitions and identify the observed conformers. nih.gov

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org For an amphiphilic molecule like 6-(4',8'-Dimethylnonyl)salicylic acid, MD simulations are invaluable for understanding its behavior in biological environments, particularly its interaction with lipid bilayers, which are the primary component of cell membranes. nih.gov

In a typical MD simulation, the molecule is placed in a simulated environment, such as a fully hydrated phospholipid bilayer. rsc.orgyoutube.com By solving Newton's equations of motion for every atom in the system, the simulation tracks the trajectory of the molecule, revealing how it partitions into, orients within, and affects the membrane. Key insights that can be gained include:

Insertion and Orientation: Determining whether the molecule inserts into the bilayer, and if so, the preferred orientation of its hydrophilic salicylic acid head and hydrophobic alkyl tail.

Membrane Disruption: Assessing the impact of the molecule on membrane properties such as thickness, fluidity (lipid order parameters), and surface area per lipid. nih.gov

Interaction Sites: Identifying specific interactions, such as hydrogen bonds between the salicylic acid moiety and the lipid head groups or water molecules. nih.gov

These simulations provide a dynamic, atomistic view that is difficult to obtain experimentally and can help explain the molecular mechanisms behind the compound's biological activity. nih.gov

Sample Preparation and Extraction Protocols for Complex Matrices

6-(4',8'-Dimethylnonyl)salicylic acid is a member of the anacardic acid family and can be isolated from natural sources such as the seeds and leaves of the Ginkgo biloba tree. nih.gov The extraction from these complex matrices requires a multi-step protocol designed to separate these lipophilic acids from other classes of compounds like flavonoids, terpenoids, and polar components. nih.gov

A common approach begins with solvent extraction of the dried and ground plant material. nih.gov Due to the lipophilic nature of the target compound, solvents like ethanol, acetone (B3395972), or hexane (B92381) are effective. An initial extraction with aqueous ethanol or acetone can pull a broad spectrum of compounds, including the desired anacardic acids. nih.govgoogle.com This is followed by concentration and a series of liquid-liquid partitioning steps to purify the extract. For example, the concentrated extract can be partitioned between hexane and an aqueous phase to separate highly non-polar lipids from more polar compounds. Further purification is typically achieved using chromatographic techniques such as column chromatography or high-speed countercurrent chromatography. acs.org

The table below outlines a representative extraction protocol for isolating 6-(4',8'-Dimethylnonyl)salicylic acid from Ginkgo biloba leaves.

| Step | Procedure | Purpose | Reference |

| 1. Pre-processing | Ginkgo biloba leaves are dried and ground into a fine powder. | Increase surface area for efficient solvent penetration. | nih.gov |

| 2. Primary Extraction | The powdered material is extracted with an aqueous ketonic or alcoholic solvent (e.g., 70% ethanol). | To solubilize a broad range of phytochemicals, including anacardic acids, flavonoids, and terpenoids. | nih.govgoogle.com |

| 3. Concentration | The solvent is removed from the extract under reduced pressure. | To concentrate the extracted compounds and precipitate highly insoluble substances. | google.com |

| 4. Liquid-Liquid Partitioning | The aqueous concentrate is washed with a non-polar solvent (e.g., hexane or heptane). | To remove non-polar impurities like fats and waxes. | google.com |

| 5. Acid-Base Extraction | The aqueous phase is alkalinized to precipitate certain compounds (e.g., proanthocyanidins), filtered, and then acidified before extraction with a moderately polar solvent (e.g., ethyl acetate). | To selectively separate acidic compounds like 6-(4',8'-Dimethylnonyl)salicylic acid into the organic phase. | google.com |

| 6. Final Purification | The final organic extract is dried and subjected to column chromatography (e.g., silica (B1680970) gel) or preparative HPLC. | To isolate and purify 6-(4',8'-Dimethylnonyl)salicylic acid from other related anacardic acids and remaining impurities. | acs.org |

Methodologies for Purity and Stability Assessment in Research Samples

The rigorous assessment of purity and stability for research-grade 6-(4',8'-Dimethylnonyl)salicylic acid is paramount to ensure the reliability and reproducibility of scientific investigations. Due to the absence of specific published analytical monographs for this particular molecule, methodologies are typically adapted from established protocols for similar long-chain alkyl salicylic acids, such as Capryloyl Salicylic Acid, and general principles of pharmaceutical analysis. These methods are essential for identifying and quantifying the parent compound, any process-related impurities, and degradation products that may arise during synthesis or storage.

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for both purity determination and stability-indicating assays. The lipophilic nature of 6-(4',8'-Dimethylnonyl)salicylic acid, conferred by its long, branched alkyl chain, necessitates the use of reverse-phase HPLC (RP-HPLC). In this modality, a non-polar stationary phase is paired with a polar mobile phase to achieve separation.

For purity analysis, the primary objective is to resolve the main compound from any starting materials, by-products, or isomers. A typical impurity that may be monitored is the un-acylated salicylic acid. The selection of the HPLC column is critical; a C18 or C8 column is generally preferred due to its hydrophobic character, which facilitates effective interaction with the lipophilic analyte. fda.gov.phnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, with the pH adjusted to ensure the analyte is in a suitable ionic state for retention and sharp peak shape. fda.gov.phnih.gov Detection is commonly performed using a photodiode array (PDA) or a UV detector set at a wavelength where the salicylic acid chromophore exhibits maximum absorbance, typically around 230-310 nm. wjpsonline.com

Stability assessment involves subjecting the research sample to a variety of stress conditions to predict its degradation pathways and establish its shelf-life under defined storage conditions. These forced degradation studies typically include exposure to acidic and basic conditions, oxidation, and elevated temperatures. wjpsonline.comwjpsonline.com The same HPLC method used for purity analysis can often be employed as a stability-indicating method, provided it can separate the intact drug from all significant degradation products. The peak purity of the analyte peak under these stress conditions is often evaluated using a PDA detector to ensure that no co-eluting peaks are present. ycmou.ac.in

The following interactive data tables outline typical parameters for purity and stability assessment of a long-chain alkyl salicylic acid, which would be applicable for the analysis of 6-(4',8'-Dimethylnonyl)salicylic acid in a research setting.

Table 1: Illustrative HPLC Method Parameters for Purity Assessment

| Parameter | Value | Rationale |

| Chromatographic Mode | Reverse-Phase HPLC (RP-HPLC) | Suitable for lipophilic compounds. |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for non-polar analytes. |

| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (70:30, v/v) wjpsonline.com | Acetonitrile is a strong organic solvent for elution; TFA helps in achieving sharp peaks by ion-pairing and controlling pH. |

| Flow Rate | 1.0 mL/min nih.gov | A standard flow rate for analytical scale HPLC. |

| Detection Wavelength | 237 nm nih.gov | Wavelength for optimal absorbance of the salicylic acid chromophore. |

| Column Temperature | 30 °C wjpsonline.com | Ensures reproducible retention times. |

| Injection Volume | 10 µL | Standard volume for analytical injections. |

Table 2: Representative Forced Degradation Conditions for Stability Studies

| Stress Condition | Reagent/Condition | Duration | Potential Degradants |

| Acid Hydrolysis | 0.1 M Hydrochloric Acid wjpsonline.com | 8 hours at 60°C | Cleavage of potential ester linkages, other acid-catalyzed degradation products. |

| Base Hydrolysis | 0.1 M Sodium Hydroxide (B78521) wjpsonline.com | 4 hours at 60°C | Saponification of ester groups, other base-catalyzed degradation products. |

| Oxidation | 3% Hydrogen Peroxide wjpsonline.com | 24 hours at room temperature | Oxidation of the aromatic ring or alkyl side chain. |

| Thermal Degradation | 80°C wjpsonline.com | 48 hours | General decomposition of the molecule. |

By employing these advanced analytical and spectroscopic methodologies, researchers can confidently ascertain the purity and stability of 6-(4',8'-Dimethylnonyl)salicylic acid samples, ensuring the integrity of their experimental outcomes.

Future Research Directions and Potential Academic Applications

Exploration of Novel Biological Targets and Mechanisms

Anacardic acids, including the saturated 6-pentadecylsalicylic acid, have demonstrated a wide range of biological activities, suggesting that 6-(4',8'-Dimethylnonyl)salicylic acid likely shares a similar multiplicity of targets. abmole.comcaymanchem.com A primary area of future research will be to delineate the specific molecular interactions of this compound and elucidate its mechanisms of action.

Key potential targets for investigation include:

Histone Acetyltransferases (HATs): Anacardic acid is a known inhibitor of HATs, particularly p300 and PCAF. caymanchem.com This inhibition has significant implications for gene expression regulation and presents a promising avenue for anticancer research. nih.gov Future studies should focus on quantifying the inhibitory potency of 6-(4',8'-Dimethylnonyl)salicylic acid against a panel of HAT enzymes.

NF-κB Signaling Pathway: Anacardic acid has been shown to suppress the activation of NF-κB, a key regulator of inflammation and cell survival. caymanchem.com Research is needed to determine if 6-(4',8'-Dimethylnonyl)salicylic acid can modulate this pathway and to identify the specific molecular nodes it affects, such as IκB-α phosphorylation. caymanchem.com

Enzyme Inhibition: The broader family of anacardic acids inhibits various enzymes, including lipoxygenase, xanthine (B1682287) oxidase, and tyrosinase. abmole.com Investigating the inhibitory profile of 6-(4',8'-Dimethylnonyl)salicylic acid against these and other enzymes could reveal novel therapeutic applications.

Tumor Angiogenesis Pathways: Research on 6-pentadecylsalicylic acid has shown it to be a potent inhibitor of tumor angiogenesis by targeting the Src/FAK/Rho GTPases signaling pathway. nih.gov This provides a strong rationale for investigating the anti-angiogenic potential of 6-(4',8'-Dimethylnonyl)salicylic acid.

Macrophage Activation: The saturated anacardic acid, 6-pentadecyl salicylic (B10762653) acid, has been found to induce macrophage activation through the phosphorylation of ERK1/2, JNK, and p38 kinases, as well as NF-κB. stemcell.com This suggests a potential role for 6-(4',8'-Dimethylnonyl)salicylic acid in modulating immune responses.

A study on a lipophilic derivative of salicylic acid (LSA), which may be a closely related compound, demonstrated its ability to increase the skin proliferation index, suggesting a significant effect on the renewal of the living epidermis. nih.gov This points towards potential dermatological research applications.

Advanced Synthetic Design and Rational Development of Analogues

The natural structure of 6-(4',8'-Dimethylnonyl)salicylic acid serves as a scaffold for the rational design and synthesis of novel analogues with enhanced potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com While specific synthetic schemes for analogues of this particular compound are not yet prevalent in the literature, established principles of medicinal chemistry can guide future efforts.

Key strategies for the development of analogues could include:

Modification of the Alkyl Chain: Altering the length, branching, and degree of unsaturation of the 4',8'-dimethylnonyl side chain could significantly impact the compound's lipophilicity and its interaction with biological targets.

Substitution on the Salicylic Acid Ring: Introducing different functional groups to the aromatic ring could modulate the electronic properties and binding affinities of the molecule.

Esterification and Amidation: Converting the carboxylic acid moiety to various esters or amides can create prodrugs or alter the compound's solubility and cell permeability.

The development of such analogues will be crucial for establishing structure-activity relationships (SAR) and optimizing the therapeutic potential of this chemical scaffold. mdpi.com

Computational Modeling and In Silico Predictions for Research Compound Design

Computational approaches are invaluable for accelerating the drug discovery and development process. scispace.com For 6-(4',8'-Dimethylnonyl)salicylic acid, in silico methods can be employed to predict its properties and guide the design of new analogues.

Future computational research directions should include:

Molecular Docking: Docking studies can predict the binding modes of 6-(4',8'-Dimethylnonyl)salicylic acid and its analogues to the active sites of known and putative biological targets, such as HATs and NF-κB.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of analogues with their biological activities, enabling the prediction of the potency of novel compounds.

ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 6-(4',8'-Dimethylnonyl)salicylic acid and its derivatives, helping to identify candidates with favorable pharmacokinetic profiles. scispace.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when interacting with its biological targets, offering a deeper understanding of its mechanism of action.

These computational approaches, when integrated with experimental validation, will facilitate a more efficient and rational design of research compounds based on the 6-(4',8'-Dimethylnonyl)salicylic acid scaffold.

Expanding Applications in Plant Science and Agricultural Research

Salicylic acid is a well-established plant hormone that plays a critical role in plant immunity and responses to abiotic stress. vt.edunih.govnih.gov While research has largely focused on salicylic acid itself, the potential applications of its lipophilic derivatives, such as 6-(4',8'-Dimethylnonyl)salicylic acid, in agriculture remain largely unexplored.

Future research in this area could focus on:

Enhanced Plant Defense: The lipophilic nature of 6-(4',8'-Dimethylnonyl)salicylic acid may allow for better penetration into plant tissues, potentially leading to a more potent and sustained activation of systemic acquired resistance (SAR) against pathogens.

Improved Abiotic Stress Tolerance: Investigating the effects of this compound on plant tolerance to drought, salinity, and extreme temperatures could lead to the development of novel crop protection agents.

Antimicrobial Activity against Plant Pathogens: The known antimicrobial properties of anacardic acids against a range of microbes could be harnessed to develop natural and effective pesticides. nih.gov

Systematic studies are needed to evaluate the efficacy and phytotoxicity of 6-(4',8'-Dimethylnonyl)salicylic acid in various plant species and to understand its mode of action in plant systems.

Development of Research Tools and Probes Based on the Compound Scaffold

The unique biological activities of 6-(4',8'-Dimethylnonyl)salicylic acid make its scaffold a promising starting point for the development of chemical probes and research tools to investigate complex biological processes.

Potential applications in this area include:

Affinity-Based Probes: By attaching a reporter tag (e.g., a fluorescent dye or biotin) to the 6-(4',8'-Dimethylnonyl)salicylic acid molecule, researchers can create probes to identify and isolate its direct binding partners within the cell.

Activity-Based Probes: Designing probes that covalently bind to the active site of target enzymes in an activity-dependent manner can be a powerful tool for enzyme profiling and inhibitor screening.

Imaging Agents: Fluorescently labeled analogues of 6-(4',8'-Dimethylnonyl)salicylic acid could be used to visualize its subcellular localization and track its movement within living cells, providing insights into its mechanism of action.

The development of such research tools would not only advance our understanding of the biological roles of this specific compound but also contribute to the broader fields of chemical biology and drug discovery.

Q & A

Q. What are the optimal chromatographic conditions for separating 6-(4',8'-Dimethylnonyl)salicylic acid from its structural analogs in complex biological matrices?

Methodological Answer: Reverse-phase HPLC or UPLC-MS/MS with a C18 column (e.g., 2.1 × 100 mm, 1.7–2.6 μm particle size) is recommended. Mobile phases typically involve gradients of methanol/water with 0.1% formic acid, optimized for polarity differences caused by the dimethylnonyl chain. Detection at 270–290 nm aligns with salicylate UV absorption profiles. Internal standards like 6-methoxysalicylic acid (CAS 3147-64-6) can improve quantification accuracy in biological samples .

| Parameter | Recommendation |

|---|---|

| Column | C18, 2.1 × 100 mm, 1.7–2.6 μm |

| Mobile Phase | Methanol/water + 0.1% formic acid gradient |

| Flow Rate | 0.3–0.5 mL/min |

| Detection Wavelength | 270–290 nm |

Q. How can NMR spectroscopy confirm the esterification site in 6-(4',8'-Dimethylnonyl)salicylic acid?

Methodological Answer: 1D - and -NMR coupled with 2D HSQC/HMBC experiments are critical. The ester carbonyl signal (~168–170 ppm in ) and downfield shifts of phenolic protons (δ 10–12 ppm in ) confirm salicylic acid backbone substitution. NOESY correlations between the dimethylnonyl chain protons and aromatic protons identify the esterification position (C6 vs. other sites) .

Q. What synthetic routes are reported for introducing alkyl chains like the 4',8'-dimethylnonyl group to the salicylic acid backbone?

Methodological Answer: Acylation via Friedel-Crafts alkylation or esterification using DCC/DMAP coupling is common. For example:

Esterification: React salicylic acid with 4',8'-dimethylnonyl bromide under basic conditions (KCO, DMF, 60°C).

Purification: Use silica gel chromatography with ethyl acetate/hexane (3:7) to isolate the product.

Yield optimization requires inert atmospheres (N) to prevent oxidation of the alkyl chain .

Advanced Research Questions

Q. What metabolic pathways are hypothesized for 6-(4',8'-Dimethylnonyl)salicylic acid based on in vitro hepatocyte models?

Methodological Answer: Primary hepatocyte incubations (rat/human) with the compound (10–100 μM) over 24 hours, followed by LC-QTOF-MS analysis, reveal phase I/II metabolism. The dimethylnonyl chain undergoes ω-oxidation (CYP4A/CYP3A4), producing carboxylic acid derivatives. Phase II metabolism includes glucuronidation at the phenolic hydroxyl group, confirmed by β-glucuronidase hydrolysis assays. Competing esterase-mediated hydrolysis may generate free salicylic acid, requiring kinetic studies to resolve metabolic dominance .

Q. How does the lipophilic 4',8'-dimethylnonyl side chain influence membrane permeability and intracellular accumulation kinetics?

Methodological Answer: Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell monolayers quantify permeability (log P app). The dimethylnonyl chain increases log P by ~2–3 units compared to salicylic acid, enhancing passive diffusion. Intracellular accumulation is time-dependent (peaking at 2–4 hours in HeLa cells) and temperature-sensitive (reduced at 4°C), suggesting active transport mechanisms. Confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled) visualizes subcellular localization in lipid droplets .

Q. What experimental approaches resolve discrepancies between in vitro antioxidant activity and in vivo oxidative stress modulation?

Methodological Answer: Discrepancies arise from bioavailability differences and pro-oxidant effects at high concentrations. A tiered approach includes:

In vitro: ORAC/DPPH assays (10–100 μM range) to quantify radical scavenging.

Ex vivo: Plasma protein binding assays (equilibrium dialysis) to assess free fraction availability.

In vivo: Transgenic zebrafish models (e.g., Tg(actb1:GFP)) with HDCFDA probes to monitor ROS in real-time. Dose-response studies (1–50 mg/kg) identify therapeutic windows where antioxidant effects dominate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.